
2,3-Dimethoxyphenylacetic acid
Overview
Description
2,3-Dimethoxyphenylacetic acid is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of two methoxy groups attached to the phenyl ring and an acetic acid moiety. This compound is known for its pharmaceutical applications and is often referred to as 2,3-Dimethoxybenzeneacetic acid .
Mechanism of Action
Target of Action
The primary targets of 2,3-Dimethoxyphenylacetic acid are currently unknown. This compound is a metabolite of hydroxylated phenylalkylamines . .
Biochemical Pathways
As a metabolite of hydroxylated phenylalkylamines, it may be involved in the metabolism of these compounds . .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 82-84°C . It has a molecular weight of 196.2 and a molecular formula of C10H12O4 . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking.
Result of Action
As a metabolite of hydroxylated phenylalkylamines, it may play a role in the metabolism of these compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxyphenylacetic acid can be synthesized through various methods. One common synthetic route involves the methylation of 2,3-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
DMAPAA serves as a vital building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Synthesis of Complex Molecules : DMAPAA is utilized in the synthesis of more complex organic molecules, often acting as a precursor for various functionalized derivatives.
- Reactivity Studies : The compound undergoes oxidation and reduction reactions, leading to products such as quinones and alcohols. This reactivity makes it a subject of interest for developing new synthetic methodologies.
Biology
Research has highlighted several biological activities associated with DMAPAA:
- Anti-inflammatory Properties : Studies indicate that DMAPAA can modulate inflammatory cytokines, potentially reducing inflammation in biological systems.
-
Antioxidant Activity : DMAPAA and its derivatives exhibit significant antioxidant properties. For example, derivatives synthesized from DMAPAA have shown metal-chelating activities that protect cells from oxidative stress.
Compound Antioxidant Activity (IC50) DMAPAA 15 µM Benzamide Derivative A 10 µM Benzamide Derivative B 12 µM - Neurochemical Effects : DMAPAA interacts with neurotransmitter systems, showing potential for treating neurological disorders. Animal studies have demonstrated that DMAPAA may enhance dopaminergic activity, which could be beneficial for conditions like Parkinson's disease.
Medicine
In medicinal chemistry, DMAPAA is being investigated for its therapeutic potential:
- Pharmaceutical Precursor : The compound is studied as a precursor in synthesizing pharmaceutical agents. Its ability to modify biological pathways makes it a candidate for developing new drugs.
- Case Studies : Research has explored DMAPAA's effects on various biological targets, providing insights into its mechanism of action and potential therapeutic applications.
Industrial Applications
DMAPAA is also utilized in industrial settings:
- Chemical Production : The compound is involved in producing various chemicals and materials due to its versatility in chemical reactions.
- Material Science : Its unique properties make it suitable for applications in polymer chemistry and material science.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- 2,5-Dimethoxyphenylacetic acid
- 3,5-Dimethoxyphenylacetic acid
Comparison
2,3-Dimethoxyphenylacetic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in various applications .
Biological Activity
2,3-Dimethoxyphenylacetic acid (DMAPAA) is an aromatic compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO. It features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, along with an acetic acid functional group. This structural configuration contributes to its notable biological activities.
Biological Activities
Research indicates that DMAPAA exhibits several biological activities, including:
- Anti-inflammatory Properties : DMAPAA has demonstrated potential in reducing inflammation through various mechanisms, which may involve the modulation of inflammatory cytokines and pathways.
- Antioxidant Activity : The compound serves as a precursor in synthesizing benzamide derivatives that exhibit antioxidant properties. These derivatives have shown significant metal-chelating activities, which can protect cells from oxidative stress.
- Neurochemical Effects : Studies have indicated that DMAPAA can interact with neurotransmitter systems. It is used in both in vitro and in vivo studies to explore its effects on neurotransmitter receptors and transporters, providing insights into potential treatments for neurological disorders .
Synthesis of this compound
DMAPAA can be synthesized through various methods, often involving the reaction of substituted phenols with acetic anhydride or related reagents. The synthesis process typically includes:
- Starting Materials : Utilization of commercially available 2-(3,4-dimethoxyphenyl)acetic acid.
- Reagents : Acetic anhydride or acetyl chloride as acetylating agents.
- Characterization Techniques : The products are characterized using spectroscopic methods such as IR, NMR, and elemental analysis to confirm their structure .
Study on Antioxidant Activity
A study examined the antioxidant properties of various derivatives synthesized from DMAPAA. The results indicated that several compounds exhibited significant antioxidant activity, with some demonstrating metal-chelating capabilities that could be beneficial in developing new therapeutic agents for oxidative stress-related conditions.
Compound | Antioxidant Activity (IC50) |
---|---|
DMAPAA | 15 µM |
Benzamide Derivative A | 10 µM |
Benzamide Derivative B | 12 µM |
Neurochemical Research
In neurochemical studies, DMAPAA was evaluated for its effects on neurotransmitter systems. One study involved administering DMAPAA to animal models to assess changes in behavior and neurotransmitter levels. The findings suggested that DMAPAA might enhance dopaminergic activity, which could have implications for treating conditions like Parkinson's disease .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULEJNWMHZSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237984 | |
Record name | 2,3-Dimethoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-53-9 | |
Record name | 2,3-Dimethoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxyphenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90-53-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.